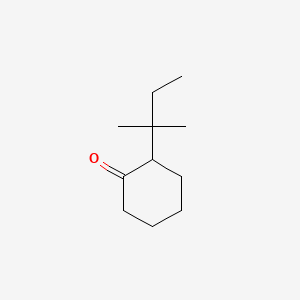
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate is a heterocyclic compound that features a dioxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the dioxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of benzylamine with a suitable ester, followed by cyclization to form the dioxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
科学研究应用
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
- Methyl 5-benzyl-3-methyl-1,3,4-oxadiazole-2-carboxylate
- Methyl 5-benzyl-3-methyl-1,2,4-triazole-3-carboxylate
- Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate
Uniqueness
Methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate is unique due to the presence of the dioxazole ring, which imparts distinct chemical properties compared to other similar compounds. The specific arrangement of atoms and functional groups in this compound allows for unique interactions and reactivity, making it a valuable scaffold in various applications.
属性
CAS 编号 |
64686-56-2 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
methyl 5-benzyl-3-methyl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-12(11(14)15-2)13-10(16-17-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI 键 |
DMOYYBTZVWSAED-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(OO1)CC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


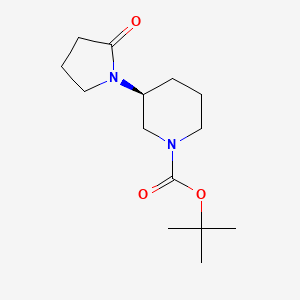
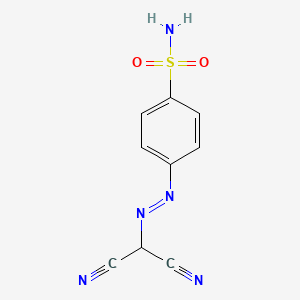
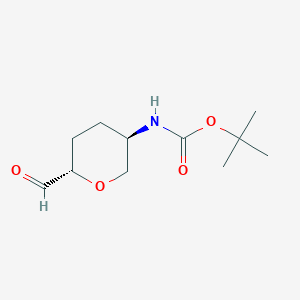
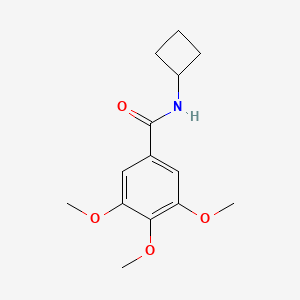

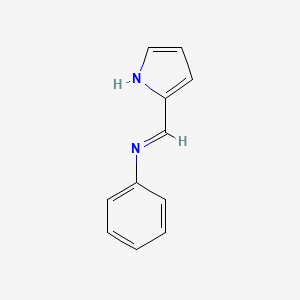


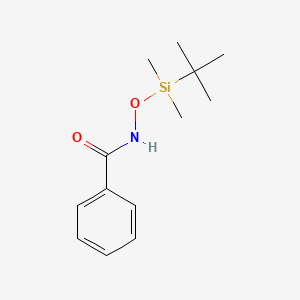
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)

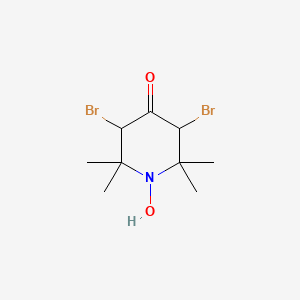
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
